

An In-depth Technical Guide to (-)-DIP-Chloride

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Compound of Interest

Compound Name: (-)-DIP-Chloride

Cat. No.: B8487921

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This technical guide provides a comprehensive overview of (-)-DIP-Chloride, a prominent chiral reagent in asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Properties

(-)-DIP-Chloride, a highly versatile and selective chiral reducing agent, is extensively employed in asymmetric synthesis.[1] Its full chemical name is (-)-B-Chlorodiisopinocampheylborane or (-)-Diisopinocampheyl chloroborane.[2][3] The CAS Number for this compound is 85116-37-6.[2][4]

The steric bulk of the two isopinocampheyl groups, derived from the natural product α -pinene, attached to the boron atom is key to its high enantioselectivity.[5] This structural feature allows for the efficient asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[5]

Table 1: Chemical Identifiers and Properties of (-)-DIP-Chloride

Property	Value	Reference(s)
IUPAC Name	chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane	[1]
CAS Number	85116-37-6	[1][2][3][4]
Molecular Formula	C ₂₀ H ₃₄ BCl	[1][4]
Molecular Weight	320.75 g/mol	[1][4]
Appearance	Colorless to pale yellow solid or solution	[2][5]
Melting Point	52-56 °C	[1]
Solubility	Soluble in aprotic organic solvents (e.g., THF, diethyl ether, chloroform, heptane)	[2][5]

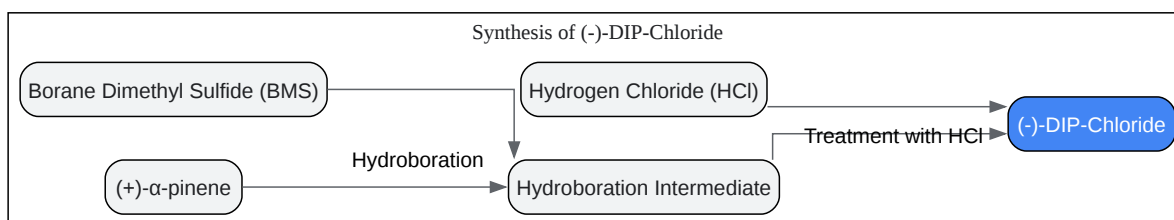
Experimental Protocols

(-)-DIP-Chloride can be readily prepared from the commercially available (+)- α -pinene.[6] The synthesis involves hydroboration followed by treatment with hydrogen chloride.[5][6] An alternative, more economical method involves the in-situ preparation from sodium borohydride (NaBH₄), boron trichloride (BCl₃), and α -pinene.[7]

Experimental Protocol: Synthesis of (-)-DIP-Chloride from (+)- α -pinene[5]

- Materials:
 - (+)- α -pinene (2 equivalents)
 - Borane dimethyl sulfide complex (BMS, 1 equivalent)
 - Hydrogen chloride (anhydrous)
 - Anhydrous diethyl ether or other suitable aprotic solvent

- Procedure:
 - The hydroboration of (+)- α -pinene is carried out using a borane dimethyl sulfide complex.
 - The resulting intermediate is then treated with anhydrous hydrogen chloride in diethyl ether.
 - Removal of the ether solvent and cooling to 0 °C yields solid (-)-DIP-Chloride™.[6]
 - The solid product can be further purified by recrystallization from pentane.[6]



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Caption: Synthesis workflow for (-)-DIP-Chloride.

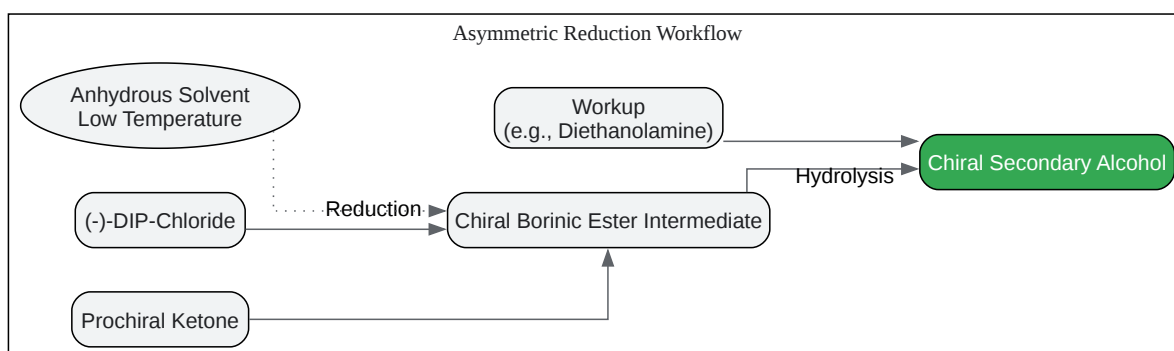
(-)-DIP-Chloride is a cornerstone reagent for the enantioselective reduction of a wide range of prochiral ketones, yielding optically active secondary alcohols with high enantiomeric excess.

[1][8]

General Experimental Protocol: Asymmetric Ketone Reduction

- Materials:
 - Prochiral ketone (1 equivalent)
 - (-)-DIP-Chloride (1.1 - 2 equivalents)
 - Anhydrous solvent (e.g., THF, diethyl ether)

- Diethanolamine (for workup)
- Procedure:
 - The prochiral ketone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - The solution is cooled to a low temperature (typically between -78 °C and 0 °C).
 - (-)-DIP-Chloride is added to the cooled solution.
 - The reaction is stirred at the low temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
 - The reaction is quenched, and the borane complex is decomposed, often by the addition of diethanolamine.
 - The product is isolated and purified using standard techniques like column chromatography.



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Caption: Asymmetric reduction of a prochiral ketone.

Applications in Drug Development and Fine Chemical Synthesis

The ability of (-)-DIP-Chloride to induce high levels of enantioselectivity makes it an invaluable tool in the pharmaceutical industry and for the production of fine chemicals.[1][9] Its applications include:

- **Synthesis of Chiral Alcohols:** The primary application is the production of enantiomerically pure secondary alcohols, which are common structural motifs in many pharmaceutical compounds.[5]
- **Preparation of β -Amino Alcohols:** It is employed in the synthesis of β -amino alcohols, which are important building blocks for various drugs.[3][8]
- **Synthesis of Chiral Epoxides:** (-)-DIP-Chloride can be used in the preparation of optically active epoxides.[10]
- **Asymmetric Aldol Reactions:** It has been utilized in diastereoselective aldol reactions.[10]
- **Enantioselective Pictet-Spengler Reaction:** It can act as a chiral Lewis acid catalyst in the Pictet-Spengler reaction to produce optically active N-hydroxytetrahydro- β -carbolines.[10]

The development of (-)-DIP-Chloride marked a significant advancement in asymmetric synthesis, providing a reliable and highly stereoselective method for preparing enantiomerically enriched compounds.[5]

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